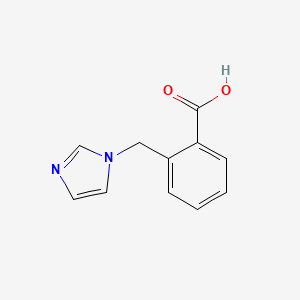

2-Imidazol-1-ylmethyl-benzoic acid

Description

Contextualization within Imidazole (B134444) and Benzoic Acid Derivatives in Scientific Research

To fully appreciate the scientific interest in 2-Imidazol-1-ylmethyl-benzoic acid, it is essential to understand the significance of its core components: the imidazole moiety and the benzoic acid derivative structure.

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in a vast array of biologically active molecules and functional materials. jchemrev.comijpsjournal.com Its unique electronic characteristics and hydrogen-bonding capabilities make it a versatile scaffold in drug discovery. ijpsjournal.com Imidazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. jchemrev.comijpsjournal.comnih.gov This biological activity is attributed to the ability of the electron-rich imidazole core to bind to various enzymes and receptors. nih.gov

In materials science, imidazole-based compounds are crucial in the development of metal-organic frameworks (MOFs), ionic liquids, and catalysts. lifechemicals.com Specifically, imidazole derivatives are used to create luminescent MOFs for sensing applications and as ligands in catalysts for various metal-mediated reactions. acs.orgresearchgate.net

Table 1: Selected Applications of Imidazole Derivatives

| Field | Application | Example |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Methotrexate nih.gov |

| Antimicrobial Agents | Metronidazole nih.gov | |

| Anti-inflammatory Agents | Omeprazole nih.gov | |

| Materials Science | Metal-Organic Frameworks (MOFs) | ZIF-67 nih.gov |

| Luminescent Sensors | Imidazole-based MOFs for detecting nitroaromatics acs.org |

Benzoic acid and its derivatives are simple aromatic carboxylic acids that are prevalent in nature and widely used in industrial synthesis. wikipedia.org In coordination chemistry, the carboxylate group of benzoic acid derivatives serves as a versatile ligand for constructing coordination polymers and metal-organic frameworks. researchgate.netresearchgate.net The ability of the carboxylate group to coordinate with metal ions in various modes allows for the creation of diverse and complex structures. nih.gov

From a biological perspective, benzoic acid derivatives are recognized for their antimicrobial and antifungal properties, leading to their use as preservatives in food, cosmetics, and pharmaceuticals. ymerdigital.comchemicalbook.com Furthermore, various derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. nih.govijcrt.org

Rationale for Comprehensive Academic Investigation of this compound

A thorough investigation of this compound is warranted due to existing gaps in the scientific literature and the potential for this compound to exhibit novel properties.

While extensive research exists on imidazole and benzoic acid derivatives separately, and on some of their combined structures like 4-[(1H-benzo[d]imidazol-1-yl)methyl]benzoic acid, there is a noticeable lack of focused studies on this compound itself. nih.gov The available literature often mentions it as part of larger chemical libraries or as a precursor in synthesis, without a deep dive into its specific properties. cenmed.comsigmaaldrich.com A comprehensive study of its synthesis, characterization, and functional properties is largely absent, representing a clear gap in the current body of scientific knowledge. For instance, while the synthesis of its isomer, 4-(1H-Imidazol-1-yl)benzoic acid methyl ester, has been described, detailed procedures for the 2-substituted variant are less common. prepchem.com

The dual functionality of this compound presents a fertile ground for new scientific findings. The presence of both a coordinating imidazole ring and a carboxylate group makes it an excellent candidate for the synthesis of novel coordination polymers and metal-organic frameworks. nih.govmdpi.com These materials could exhibit interesting properties such as luminescence, gas adsorption, or catalysis. acs.org

Furthermore, the combination of the known biological activities of imidazoles and the pharmacological potential of benzoic acid derivatives suggests that this compound could be a valuable lead compound in drug discovery. jchemrev.comnih.gov Its structure could allow it to interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents. The synthesis of related compounds, such as 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, highlights the ongoing interest in the therapeutic potential of such hybrid molecules. researchgate.net

Table 2: Investigated Properties of Related Imidazole-Benzoic Acid Compounds

| Compound | Investigated Property | Finding |

|---|---|---|

| 4-[(1H-benzo[d]imidazol-1-yl)methyl]benzoic acid | Coordination Polymers | Used to construct coordination polymers with various metal ions. nih.gov |

| 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid | Coordination Polymers | Forms one-dimensional coordination polymers with Cu(II). nih.gov |

| 4-(1H-imidazol-4-yl)benzoic acid | Metal-Organic Frameworks | Forms new coordination polymers with diverse structures and properties. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(imidazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCZMOPOWGKAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations of 2 Imidazol 1 Ylmethyl Benzoic Acid

Advanced Synthetic Routes and Optimization Strategies

The synthesis of this bifunctional molecule can be approached through several strategic pathways, each with its own set of optimizations to enhance yield and purity.

The formation of the imidazole (B134444) ring is a cornerstone of the synthesis of many heterocyclic compounds. Historically, the Debus synthesis, reacting glyoxal, formaldehyde, and ammonia, provides a fundamental route to the imidazole core, though often with modest yields. nih.gov More advanced methods involve the condensation of α-dicarbonyl compounds with aldehydes and ammonia, a reaction that can be improved by using formamide. pharmaguideline.com For the specific construction of N-substituted imidazoles, a common strategy involves the reaction of a pre-formed imidazole with a suitable electrophile. For instance, the synthesis of a related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, is achieved through the condensation of benzimidazole (B57391) with 2-(bromomethyl)benzonitrile (B57715) in acetonitrile (B52724). nih.gov A similar approach can be envisioned for 2-Imidazol-1-ylmethyl-benzoic acid, where imidazole is reacted with a 2-halomethyl-benzoic acid derivative.

The following table outlines a general condensation approach for N-alkylation of imidazoles:

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

| Imidazole | 2-(Halomethyl)benzoic acid ester | K₂CO₃ | Acetonitrile | 2-(Imidazol-1-ylmethyl)benzoic acid ester |

This table represents a generalized synthetic scheme and specific conditions may vary.

The final step in the synthesis of this compound often involves the hydrolysis of a precursor, typically an ester or a nitrile. The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. libretexts.org Basic hydrolysis, or saponification, is a common method involving treatment with an aqueous base like sodium hydroxide (B78521) or potassium hydroxide. libretexts.orgyoutube.com For example, the synthesis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid utilizes the hydrolysis of the corresponding benzonitrile (B105546) with potassium hydroxide in water. nih.gov This method is broadly applicable to the synthesis of the title compound from its nitrile or ester precursors. The hydrolysis of esters can also be catalyzed by enzymes, such as lipases, which can offer high selectivity. youtube.com The imidazole moiety itself is known to catalyze the hydrolysis of carboxylic esters. nih.govyoutube.com

The general reaction for ester hydrolysis is as follows:

| Starting Material | Reagent | Condition | Product |

| 2-(Imidazol-1-ylmethyl)benzoic acid ester | Aqueous NaOH or KOH | Heating | This compound |

| 2-(Imidazol-1-ylmethyl)benzonitrile | Aqueous KOH | Heating | This compound |

This table illustrates common hydrolysis methods.

Catalytic arylation reactions are powerful tools for forming carbon-nitrogen bonds, and they are highly relevant to the synthesis of N-aryl imidazoles. Copper-catalyzed N-arylation of imidazoles with aryl halides has been shown to be effective, with ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) promoting the reaction under mild conditions. acs.orgcapes.gov.br This method allows for the coupling of a variety of functionalized imidazoles and aryl halides. acs.orgcapes.gov.br Palladium-catalyzed reactions have also been developed for the direct C-H arylation of imidazoles, which can be directed to either the C2 or C5 position depending on the reaction conditions. acs.orgnih.gov For instance, the use of palladium(II) acetate (B1210297) with specific phosphine (B1218219) and N-heterocyclic carbene ligands can catalyze the C5 arylation with aryl chlorides. acs.org Nickel-based catalytic systems have also emerged as effective for the C-H arylation of imidazoles with chloroarenes, with the choice of a tertiary alcohol as the solvent being crucial for success. nih.gov

Key features of different catalytic arylation methods are summarized below:

| Catalyst System | Arylating Agent | Position of Arylation | Key Advantages |

| Copper/Ligand | Aryl iodides, bromides | N1 | Mild conditions, good functional group tolerance. acs.orgcapes.gov.br |

| Palladium/Ligand | Aryl chlorides, bromides | C2 or C5 | Regioselective, can use less reactive aryl chlorides. acs.orgnih.gov |

| Nickel/Ligand | Chloroarenes | C2 | Utilizes air-stable nickel(II) salts. nih.gov |

This table provides a comparative overview of catalytic arylation strategies.

The synthesis of more complex derivatives of this compound often requires multi-step reaction sequences. These sequences allow for the introduction of various functional groups onto either the imidazole or the benzoic acid ring. For example, a multi-step synthesis could involve the initial formation of the core structure, followed by further functionalization. Continuous-flow synthesis offers a modern approach to multi-step reactions, allowing for the telescoping of several steps without the isolation of intermediates, which can significantly improve efficiency. beilstein-journals.orgnih.gov A multi-step process for creating functionalized imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles has been developed using a three-reactor continuous-flow system. beilstein-journals.org This demonstrates the potential for applying such technologies to the synthesis of complex derivatives of this compound.

Chemical Reactivity and Derivatization Studies

The chemical behavior of this compound is dictated by the interplay of the aromatic imidazole and benzoic acid moieties.

The imidazole ring is an electron-rich heterocycle and is generally susceptible to electrophilic substitution. nih.gov These reactions typically occur at the C4 or C5 positions. globalresearchonline.netuobabylon.edu.iq However, the presence of a substituent at the N1 position, as in this compound, can influence the regioselectivity of these reactions. youtube.com Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. uobabylon.edu.iq

In contrast, nucleophilic substitution on the imidazole ring is generally less favorable unless there is a strongly electron-withdrawing substituent present. pharmaguideline.comglobalresearchonline.net The C2 position is the most likely site for nucleophilic attack, especially if a good leaving group is present. pharmaguideline.com For instance, 2-haloimidazoles can undergo nucleophilic substitution where the halogen is replaced by a nucleophile. pharmaguideline.com

The following table summarizes the general reactivity of the imidazole ring:

| Reaction Type | Position(s) of Attack | General Conditions |

| Electrophilic Substitution | C4, C5 | Acidic |

| Nucleophilic Substitution | C2 | Requires activating group |

This table outlines the typical reactivity patterns of the imidazole nucleus.

Oxidation and Reduction Pathways of Key Functional Groups

The functional groups of this compound, the carboxylic acid and the imidazole ring, can conceptually undergo oxidation and reduction, although specific literature on this particular molecule is limited. The benzyl-imidazole linkage also presents a site for potential chemical transformation.

The imidazole ring itself is an electron-rich heterocyclic system. While imidazoles are generally stable, they can undergo photo-oxidation, particularly in the presence of sensitizers. For instance, the photo-oxidation of lophine (2,4,5-triphenylimidazole) and its derivatives has been studied, indicating that substitution on the imidazole nitrogen can influence photostability. rsc.org It has been observed that certain lophine derivatives can form a planar quinoid oxidation state structure under UV irradiation, which is then susceptible to attack by singlet oxygen. rsc.org

The carboxylic acid group is already in a high oxidation state. Further oxidation would likely require harsh conditions that could potentially degrade the aromatic or imidazole rings. Reduction of the carboxylic acid to an alcohol (2-(imidazol-1-ylmethyl)benzyl alcohol) is a plausible transformation. This can typically be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).

Strategies for Introducing Additional Chemical Moieties

The structure of this compound offers several avenues for the introduction of additional chemical moieties, primarily through reactions involving the carboxylic acid group and the imidazole ring.

The carboxylic acid is a versatile handle for derivatization. Standard organic chemistry reactions can be employed to introduce new functional groups:

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This is a common strategy to modify the properties of the molecule. For example, the esterification of benzoic acid with methanol (B129727) yields methyl benzoate. tcu.edu

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires the use of coupling reagents to activate the carboxylic acid. A variety of modern coupling reagents have been shown to be effective for the amidation of benzoic acid derivatives. luxembourg-bio.comnih.govrsc.org This strategy is widely used in medicinal chemistry to build larger molecules and explore structure-activity relationships.

The imidazole ring can also be a site for further functionalization. Although the nitrogen at the 1-position is already substituted, the other nitrogen and the carbon atoms of the imidazole ring can potentially undergo reactions. For instance, N-containing nucleophiles like imidazole derivatives have shown catalytic activity in various reactions. acs.org Additionally, the synthesis of various substituted imidazole derivatives demonstrates the possibility of introducing groups onto the imidazole core. nih.govresearchgate.net

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | 2-(Imidazol-1-ylmethyl)benzoic acid methyl ester |

| Amide Coupling | Amine (e.g., Benzylamine), Coupling Reagent (e.g., COMU, TPTU) | N-Benzyl-2-(imidazol-1-ylmethyl)benzamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) in THF | (2-(Imidazol-1-ylmethyl)phenyl)methanol |

It is important to note that while these reactions are chemically feasible based on the functional groups present, the specific conditions for this compound would need to be optimized experimentally. The synthesis of related benzimidazole derivatives often involves multi-step processes, including condensation and hydrolysis reactions, highlighting the synthetic utility of such structures in building more complex molecules. nih.gov

Iii. Advanced Structural Elucidation and Spectroscopic Characterization of 2 Imidazol 1 Ylmethyl Benzoic Acid

High-Resolution Crystallographic Analysis

Crystallographic studies are pivotal in defining the precise atomic arrangement of a compound in its solid state, offering a definitive view of its molecular and supramolecular architecture.

Single crystal X-ray diffraction analysis of a related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, reveals a non-planar molecular conformation. The benzimidazole (B57391) ring system and the benzene (B151609) ring are significantly inclined to each other, with a dihedral angle of 78.04(10)°. bohrium.com This twisted arrangement is a key structural feature.

The molecule crystallizes in a system where the asymmetric unit contains one molecule of the compound. bohrium.com Key bond lengths, such as the C—O bonds of the carboxylic acid group [C1—O1 = 1.319 (3) Å and C1—O2 = 1.216 (3) Å], fall within expected ranges for such functional groups. bohrium.com The crystal structure determination provides the foundational data for a deeper understanding of the intermolecular forces at play. bohrium.com

Table 1: Selected Crystallographic and Structural Parameters for a Related Benzimidazole Analog

| Parameter | Value |

|---|---|

| Dihedral Angle (Benzimidazole-Benzene) | 78.04(10)° |

| N1—C8—C7 Angle | 113.31° |

| C9—N1—C8—C7 Torsion Angle | -116.8(2)° |

| C1—O1 Bond Length | 1.319(3) Å |

| C1—O2 Bond Length | 1.216(3) Å |

Data sourced from a study on 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. bohrium.com

The stability of the crystal lattice is dictated by a network of non-covalent interactions. In the crystal structure of the analogous 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, these interactions are crucial in building the supramolecular assembly. bohrium.com

Hydrogen Bonding : The primary interactions are strong O—H···N hydrogen bonds, where the carboxylic acid proton interacts with a nitrogen atom of the benzimidazole ring of an adjacent molecule. This is supplemented by weaker C—H···O hydrogen bonds. Together, these interactions link the molecules into a one-dimensional framework. bohrium.com The interplay between hydrogen bond donors and acceptors is a critical factor in the stabilization of molecular structures containing imidazolium (B1220033) rings. nih.gov

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct internal lattice structure. rsc.org These different forms, or polymorphs, can exhibit varied physicochemical properties, including stability, solubility, and melting point, which arise from differences in crystal packing and intermolecular interactions. nih.gov

The phenomenon often stems from the conformational flexibility of a molecule. nih.gov While polymorphism has been studied in analogous compounds, such as 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid which was found to have at least three polymorphs, specific research into the polymorphic forms of 2-Imidazol-1-ylmethyl-benzoic acid is not extensively detailed in the surveyed scientific literature. rsc.org The potential for conformational changes around the methylene (B1212753) bridge and rotation of the imidazole (B134444) and benzoic acid rings suggests that polymorphism in this compound is plausible and warrants further investigation.

Topological analysis simplifies complex crystal structures into nodes and linkers to understand the underlying network connectivity. For the related 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, this analysis provides a clearer picture of its periodic structure. rsc.org

State-of-the-Art Spectroscopic Investigations

Spectroscopic techniques probe the energy levels within a molecule, providing detailed information about its functional groups and vibrational characteristics.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and characterizing the bonding within a molecule. For 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, experimental spectra have been compared with theoretical calculations to provide a comprehensive assignment of vibrational modes. rsc.org

The FT-IR spectrum shows characteristic bands for the functional groups present. A very broad band observed between approximately 3300 and 2500 cm⁻¹ is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration is observed as a strong band around 1708 cm⁻¹. rsc.org C-H stretching vibrations from the aromatic rings and the methylene bridge are typically observed in the 3100-2900 cm⁻¹ region. rsc.org

To precisely assign these experimental bands, Vibrational Energy Distribution Analysis (VEDA) is employed. VEDA quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. For instance, VEDA analysis confirmed that the theoretical band at 3619 cm⁻¹ is a pure O–H stretch with a 100% Potential Energy Distribution (PED) contribution. rsc.org In contrast, many other vibrations are mixed. The band at 1708 cm⁻¹ is attributed primarily to C=O stretching but is mixed with C=C stretching and C-H bending modes. rsc.org

Table 2: Selected Vibrational Frequencies and Assignments for 2-[(1H-benzimidazol-1-yl)methyl]benzoic Acid

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Assignment (PED %) |

|---|---|---|---|

| 2919 | - | 2927 | C-H stretch (75%) |

| - | 3060 | 3067 | C-H stretch (47%) |

| 1708 | 1710 | 1708 | C=O stretch + C=C stretch + C-H bend |

| 1310 | 1312 | 1310 | C=O stretch + C-H bend |

| - | - | 3619 | O-H stretch (100%) |

Data sourced from a combined experimental and theoretical study. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Chemical Shift Analysis

¹H NMR Spectroscopy:

The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Benzoic Acid Protons: The four protons on the benzene ring will exhibit signals in the aromatic region, typically between 7.0 and 8.5 ppm. The specific multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) will depend on their substitution pattern. The proton ortho to the carboxyl group is expected to be the most deshielded due to the electron-withdrawing nature of the carboxylic acid.

Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the imidazole and benzoic acid moieties are expected to appear as a singlet, likely in the range of 5.0-5.5 ppm. This downfield shift is due to the adjacent electron-withdrawing imidazole and benzene rings.

Imidazole Protons: The three protons on the imidazole ring will show characteristic signals. The proton at the C2 position (between the two nitrogen atoms) is the most deshielded and typically appears as a singlet around 7.5-8.0 ppm. The other two protons on the imidazole ring will also have distinct chemical shifts.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration. rsc.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbonyl Carbon (-COOH): The carbon atom of the carboxylic acid group is highly deshielded and will appear at a chemical shift greater than 165 ppm.

Aromatic Carbons: The six carbon atoms of the benzene ring will have signals in the aromatic region, typically between 120 and 140 ppm. The carbon atom to which the carboxyl group is attached and the carbon atom to which the imidazolylmethyl group is attached will have distinct chemical shifts compared to the others.

Methylene Carbon (-CH₂-): The carbon of the methylene bridge is expected to have a signal in the range of 45-55 ppm.

Imidazole Carbons: The three carbon atoms of the imidazole ring will show signals in the range of 115-140 ppm. The C2 carbon, positioned between the two nitrogen atoms, will be the most deshielded of the three.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | >165 |

| Aromatic (C₆H₄) | 7.0 - 8.5 (multiplets) | 120 - 140 |

| Methylene (-CH₂-) | 5.0 - 5.5 (singlet) | 45 - 55 |

| Imidazole (C₃H₃N₂) | 7.0 - 8.0 (singlets/doublets) | 115 - 140 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. While specific UV-Vis data for this compound is not available, data from the closely related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, shows an absorption maximum (λmax) at 245 nm. nih.gov This suggests that this compound would also exhibit significant absorption in the UV region due to the presence of the aromatic benzoic acid and imidazole chromophores.

The absorption is attributed to π → π* electronic transitions within the delocalized π-electron systems of the benzene and imidazole rings. The energy band gap (Eg) for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid was calculated to be 4.6 eV. nih.gov A similar value would be expected for the title compound, indicating its potential for applications in electronic materials. The solvent can influence the exact position of the absorption maxima. For instance, in methanol (B129727), characteristic absorption bands for similar aromatic and heterocyclic compounds are commonly observed. sigmaaldrich.com

Interactive Data Table: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value | Associated Electronic Transition |

| λmax | ~245 nm | π → π* |

| Energy Band Gap (Eg) | ~4.6 eV | HOMO to LUMO |

Mass Spectrometry (FAB-MS, GC-MS, LC-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern. The molecular weight of this compound is 202.21 g/mol . sigmaaldrich.com

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 202. The fragmentation pattern would provide valuable information for structural confirmation. Common fragmentation pathways for this molecule would likely involve:

Loss of the carboxyl group: A significant fragment could arise from the loss of the COOH group (45 Da), resulting in a fragment ion at m/z 157.

Cleavage of the methylene bridge: Scission of the bond between the methylene group and the imidazole ring or the benzoic acid ring would lead to characteristic fragments. For example, cleavage of the benzyl-imidazole bond could result in a fragment corresponding to the imidazolylmethyl cation or the benzoyl cation.

Fragmentation of the imidazole ring: The imidazole ring itself can undergo characteristic fragmentation.

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion is another possible fragmentation pathway for benzoic acid derivatives.

The choice of ionization technique (e.g., Fast Atom Bombardment (FAB), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)) would influence the observed fragmentation. Softer ionization techniques like LC-MS with electrospray ionization (ESI) would likely show a prominent molecular ion peak with less fragmentation, while electron impact (EI) in GC-MS would lead to more extensive fragmentation.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 202 | [M]⁺ | Molecular Ion |

| 157 | [M - COOH]⁺ | Loss of the carboxyl group |

| 135 | [M - Imidazole]⁺ (or related fragments) | Cleavage and rearrangement |

| 105 | [C₆H₅CO]⁺ | Cleavage of the C-C bond next to the ring |

| 77 | [C₆H₅]⁺ | Loss of the carboxyl group and CO |

Iv. Computational Chemistry and Theoretical Investigations of 2 Imidazol 1 Ylmethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational study of molecular systems. These calculations provide a detailed picture of the electronic distribution and energy levels, which govern the molecule's structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for determining optimized molecular geometries, where the calculation seeks the lowest energy conformation of the molecule. For derivatives of benzimidazole (B57391), DFT calculations have been successfully employed to determine structural properties. nih.govniscpr.res.in The process involves selecting a functional, such as B3LYP, and a basis set, like 6-31G(d), to approximate the complex interactions between electrons. nih.gov

The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, in a closely related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the experimentally determined dihedral angle between the benzimidazole and benzene (B151609) rings is 78.04 (10)°. nih.goviucr.org DFT calculations would aim to reproduce such structural features, providing a reliable model for further electronic property analysis.

| Parameter | Description | Typical Predicted Value Range |

| C-N (imidazole) | Bond length between carbon and nitrogen in the imidazole (B134444) ring | 1.32 - 1.39 Å |

| C-C (benzene) | Bond length between carbon atoms in the benzene ring | 1.38 - 1.41 Å |

| C=O (carboxyl) | Bond length of the carbonyl in the carboxylic acid group | ~1.22 Å |

| C-O (carboxyl) | Bond length of the C-OH in the carboxylic acid group | ~1.32 Å |

| N-C-C (linker) | Bond angle of the methylene (B1212753) bridge connecting the two rings | ~113° |

| Dihedral Angle | Torsion angle between the imidazole and benzene ring planes | 70° - 80° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. malayajournal.orgresearchgate.net

A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. nih.gov This is often a desirable characteristic for materials with significant Non-Linear Optical (NLO) properties. The analysis of HOMO and LUMO distributions reveals the pathways for intramolecular charge transfer (ICT). In 2-Imidazol-1-ylmethyl-benzoic acid, the HOMO is typically localized on the more electron-rich portions, while the LUMO is situated on the electron-deficient sites, and the transition between them signifies a charge transfer. malayajournal.orgresearchgate.net For the related compound 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, an experimental band gap energy of 4.6 eV has been determined, indicating significant stability. nih.goviucr.org DFT calculations can provide theoretical values for these orbital energies. niscpr.res.in

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.3 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.3 eV |

| Egap (LUMO-HOMO) | Energy gap, indicating chemical stability and reactivity | ~ 4.0 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. malayajournal.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. Red areas signify negative potential, corresponding to regions rich in electrons that are susceptible to electrophilic attack. Blue areas represent positive potential, indicating electron-poor regions prone to nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP surface would show strong negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the imidazole ring not involved in the linkage, highlighting these as the primary sites for electrophilic interaction and hydrogen bonding. niscpr.res.inmalayajournal.org The hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue), indicating its acidic nature. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will engage with other chemical species. malayajournal.org

| Molecular Region | Functional Group | Predicted MEP Color | Predicted Reactivity |

| Carboxyl Oxygens | -COOH | Deep Red | Site for electrophilic attack, hydrogen bond acceptor |

| Imidazole Nitrogen | Imidazole | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Carboxyl Hydrogen | -COOH | Deep Blue | Site for nucleophilic attack, hydrogen bond donor |

| Aromatic Hydrogens | Benzene/Imidazole | Light Blue | Moderately electron-deficient |

| Carbon Framework | Aromatic Rings | Green | Relatively neutral potential |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization by examining interactions between filled (donor) and empty (acceptor) orbitals. nih.govniscpr.res.in This method quantifies the stabilization energy associated with hyperconjugation and intramolecular charge transfer, offering a deeper insight into the electronic structure than a simple orbital view.

The Electron Localization Function (ELF) is a theoretical tool used to visualize regions of high electron localization, which are characteristic of chemical bonds and lone pairs. jussieu.frjussieu.fr The ELF provides a visual representation that aligns with classical chemical concepts like core electrons, covalent bonds, and non-bonding electron pairs. For this compound, ELF analysis would distinctly show localization basins corresponding to the C-C, C-H, C-N, and C=O bonds, as well as the lone pairs on the nitrogen and oxygen atoms. This allows for a clear, qualitative depiction of the molecule's electronic topology. jussieu.fr

Molecules with large changes in dipole moment upon electronic excitation can exhibit significant Non-Linear Optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics. The key parameters determining a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). arxiv.org These properties can be calculated using DFT methods. niscpr.res.in

A high β value, which indicates a strong NLO response, is often associated with molecules that have an asymmetric charge distribution and a small HOMO-LUMO gap. nih.gov The calculated β value is often compared to that of a standard reference material like urea (B33335) to assess its potential. nih.gov For imidazole and benzimidazole derivatives, theoretical studies have shown that structural modifications can enhance these NLO properties, making them promising candidates for NLO materials. nih.govarxiv.org

| Parameter | Symbol | Description | Predicted Value (a.u.) | Comparison (Urea) |

| Dipole Moment | μ | Measures the overall polarity of the molecule. | ~3-7 D | 1.37 D |

| Polarizability | α | The ease with which the electron cloud is distorted by an electric field. | Varies | ~3.8 x 10-24 esu |

| First-Order Hyperpolarizability | β | The primary measure of second-order NLO activity. | > Urea's value | ~0.37 x 10-30 esu |

The Quantum Theory of Atoms in Molecules (AIM) developed by Bader provides a method to partition the total electron density of a molecule into atomic basins. This partitioning allows for the calculation of various atomic properties, including atomic charges. AIM charges are derived directly from the topology of the electron density and are considered less dependent on the basis set used in the calculation compared to other charge schemes. This analysis provides a rigorous way to quantify the charge distribution within this compound.

Fukui functions are used within conceptual DFT to predict the most reactive sites in a molecule towards different types of chemical attack. The Fukui function measures the change in electron density at a specific point when the total number of electrons in the system changes. By analyzing the Fukui functions, one can identify the sites most susceptible to:

Nucleophilic attack (where an electron is accepted)

Electrophilic attack (where an electron is donated)

Radical attack

This method provides a more nuanced view of reactivity than MEP analysis alone, offering quantitative indices to rank the reactivity of different atoms within the molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to explore the conformational landscape of this compound and its interactions with biological macromolecules. These methods provide a dynamic and three-dimensional perspective of molecular interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by studies on structurally related compounds.

For instance, derivatives of benzimidazole, a core component of the target molecule, have been the subject of such investigations. In a study on substituted benzo[d]imidazol-1-yl)methyl)benzimidamide compounds, molecular docking was used to predict their binding affinities and interaction modes with the Plasmodium falciparum adenylosuccinate lyase (PfADSL) receptor, a potential antimalarial drug target. nih.gov The designed ligands showed promising binding energies, suggesting a potential for these scaffolds in drug development. nih.gov

Similarly, docking studies on various benzoic acid derivatives have been conducted to evaluate their potential as inhibitors for enzymes like the SARS-CoV-2 main protease. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein.

The predicted binding of this compound to a hypothetical protein target would likely involve the following interactions:

The carboxylic acid group can act as a hydrogen bond donor and acceptor.

The imidazole ring can participate in hydrogen bonding and π-π stacking interactions with aromatic amino acid residues.

The benzyl (B1604629) group can form hydrophobic interactions with the protein's binding pocket.

A hypothetical representation of molecular docking results is presented in the table below, illustrating the types of data typically generated.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Hypothetical Kinase A | -8.2 | Lys72, Asp184 | Hydrogen Bond with carboxylic acid |

| Phe168 | π-π Stacking with imidazole ring | ||

| Leu25, Val33 | Hydrophobic interaction with benzyl group | ||

| Hypothetical Protease B | -7.5 | Arg188, Gln189 | Hydrogen Bond with imidazole nitrogen |

| Tyr54 | π-π Stacking with benzyl ring | ||

| His41, Met165 | Hydrophobic interaction |

This table is for illustrative purposes only and does not represent actual experimental data.

The stability of molecular structures and ligand-protein complexes is heavily influenced by non-covalent interactions. Theoretical methods are employed to analyze and quantify these interactions. The imidazole moiety, in particular, is known to participate in a variety of non-covalent interactions, including hydrogen bonds (H-bonding), π-π stacking, and CH-π interactions. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), and topological analyses, like the Quantum Theory of Atoms in Molecules (AIM), are used to characterize these weak interactions. mdpi.commdpi.com Hirshfeld surface analysis is another powerful tool that allows for the visualization and quantification of intermolecular contacts in crystalline structures. mdpi.comnih.gov

For a related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, Hirshfeld surface analysis revealed that O—H⋯N and C—H⋯O interactions accounted for 9% and 11.8% of the surface coverage, respectively, highlighting the significance of hydrogen bonding. nih.gov The imidazole ring's unique electronic structure, with both an NH group and a pyridine-like nitrogen atom, allows it to act as both a hydrogen bond donor and acceptor. nih.govnih.gov Furthermore, its aromatic π-system can engage in stacking interactions with other aromatic rings. nih.gov

Table 2: Predicted Non-Covalent Interactions in this compound and their Theoretical Descriptors

| Type of Interaction | Interacting Moieties | Theoretical Analysis Method | Key Descriptor |

| Hydrogen Bonding | Carboxylic acid OH and imidazole N | AIM, Hirshfeld Surface | Bond Critical Point (BCP), dnorm |

| Imidazole NH and an acceptor atom | AIM, Hirshfeld Surface | BCP, dnorm | |

| π-π Stacking | Imidazole ring and Phenyl ring | DFT, NCI Plot | Interaction Energy, Reduced Density Gradient |

| CH-π Interaction | Benzyl CH and Imidazole/Phenyl ring | DFT, NCI Plot | Interaction Energy, Reduced Density Gradient |

This table provides a theoretical prediction of potential non-covalent interactions and the computational methods used to study them.

V. Coordination Chemistry and Metal Organic Frameworks Mofs Involving 2 Imidazol 1 Ylmethyl Benzoic Acid

Supramolecular Assembly and Network Formation

Construction of Metal-Organic Frameworks (MOFs) with Varied Topologies and Dimensionalities:No published data available.

Further research and synthesis of coordination complexes using 2-Imidazol-1-ylmethyl-benzoic acid as a ligand are required before a comprehensive and scientifically accurate article on this topic can be written.

Reversible Solvent-Induced Structural Changes in Single Crystals

The interaction with solvents can lead to dynamic structural transformations in coordination frameworks. While specific studies on this compound are limited, research on analogous benzoimidazole-2-one based macrocyclic arenes demonstrates that solvent molecules can induce significant conformational changes in the solid state. rsc.org The crystal structure of these compounds can be altered by the inclusion of different solvent molecules within the lattice. This phenomenon, known as solvent-induced structural change, highlights the flexibility of frameworks built from such ligands. The process can be reversible, allowing the material to switch between different crystalline forms upon solvent exchange. This behavior is driven by the subtle balance of interactions between the host framework and the guest solvent molecules, including hydrogen bonding. rsc.org

Functional Properties of Coordination Compounds

Coordination compounds derived from ligands similar to this compound often exhibit interesting photoluminescent properties. The emission characteristics are influenced by both the ligand itself and the coordinated metal ion. For example, coordination polymers based on a related triazolyl-benzoic acid ligand display solid-state fluorescence. nih.gov The fluorescence intensity of these materials can be quenched by the presence of certain ions, suggesting potential applications in chemical sensing. nih.gov The efficiency of this quenching can be quantified using the Stern-Volmer (SV) equation, which relates the change in fluorescence intensity to the concentration of the quenching agent. nih.gov

The quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for luminescent materials. In some heterocyclic systems, exceptionally high fluorescence quantum yields have been reported, making them suitable for applications such as fluorescent probes. researchgate.net

Table 1: Stern-Volmer Quenching Constants for a Related Coordination Polymer Data pertains to a coordination polymer based on 2,4-Bis-(triazol-1-yl)benzoic Acid.

| Quenching Ion | Ksv (M⁻¹) | Limit of Detection (μM) |

|---|---|---|

| MnO₄⁻ | 1.98 x 10⁴ | 0.96 |

| Cr₂O₇²⁻ | 3.704 x 10⁴ | 0.035 |

Source: nih.gov

For example, the TGA of a Cd(II) coordination polymer with a related triazolyl-benzoic acid ligand shows a two-step decomposition process. The initial weight loss of 3.1% up to 208 °C corresponds to the loss of guest water molecules. The framework itself remains stable up to 532 °C, at which point it begins to decompose. nih.gov Another complex, involving Zn(II), loses coordinated water molecules at a lower temperature (around 99 °C) and the main framework collapses at 351 °C. nih.gov A Co(II) analogue loses its coordinated water up to 240 °C before the skeleton begins to collapse. nih.gov Generally, the decomposition of the organic ligand occurs in multiple stages at higher temperatures. researchgate.net

Table 2: Thermal Decomposition Data for Related Coordination Polymers Data pertains to coordination polymers based on 2,4-Bis-(triazol-1-yl)benzoic Acid.

| Complex | Initial Weight Loss Event | Onset of Framework Collapse |

|---|---|---|

| Co(II) Polymer | Loss of coordinated H₂O up to 240 °C | > 240 °C |

| Zn(II) Polymer | Loss of coordinated H₂O up to 99 °C | 351 °C |

| Cd(II) Polymer | Loss of guest H₂O up to 208 °C | 532 °C |

Source: nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Bis-(triazol-1-yl)benzoic acid |

| Water |

| Cobalt(II) |

| Zinc(II) |

| Cadmium(II) |

| Permanganate (MnO₄⁻) |

| Dichromate (Cr₂O₇²⁻) |

Vi. Biological and Pharmacological Research Applications of 2 Imidazol 1 Ylmethyl Benzoic Acid and Its Derivatives

Mechanistic Studies of Biological Activity

The biological effects of 2-Imidazol-1-ylmethyl-benzoic acid derivatives are rooted in their ability to interact with and modulate the function of specific biomolecules. The unique structure of the imidazole (B134444) ring, with its capacity for hydrogen bonding, metal coordination, and various molecular interactions, allows these compounds to bind to a wide array of biological targets. nih.govuni.lu

Research has identified several key molecular targets for imidazole and benzimidazole (B57391) derivatives, shedding light on their pharmacological effects.

Bcl-2 Family Proteins: A class of 2,5-substituted benzoic acid derivatives has been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov Guided by structural data, these compounds were developed to bind selectively to the BH3-binding groove of Mcl-1 and Bfl-1, inducing cell death in cancer cells that depend on these proteins for survival. nih.gov

Fms-like Tyrosine Kinase 3 (FLT3): Certain N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives have been synthesized as potent inhibitors of FLT3, a verified therapeutic target for acute myeloid leukaemia (AML). tandfonline.comhanyang.ac.kr These inhibitors target both wild-type FLT3 and its mutants that are often associated with drug resistance. tandfonline.comhanyang.ac.kr

Other Kinases and Proteins: Imidazole derivatives have been shown to interact with a variety of other targets. Long-chain imidazole-based compounds have demonstrated inhibitory activity against sirtuin 1 (SIRT1), aurora kinase A, and Janus kinase 2 (JAK2). researchgate.net The interaction with bromodomain-containing protein 4 (BRD4) has also been noted. researchgate.net Furthermore, the imidazole scaffold is known to modulate targets such as microtubules, histone deacetylases, and the p53-Murine Double Minute 2 (MDM2) protein-protein interaction. nih.gov

The effectiveness of these compounds is highly dependent on their specific chemical structures, and studies have established clear structure-activity relationships (SAR).

Inhibition of Mcl-1/Bfl-1: For the 2,5-substituted benzoic acid dual inhibitors, SAR studies revealed that a 5-phenethylthio substituent and a 2-phenylsulfonamide group were critical for potent binding to both Mcl-1 and Bfl-1. nih.gov Deletion of the phenethylthio group, for instance, led to a significant decrease in binding affinity. nih.gov The design ultimately yielded a compound with nanomolar binding affinity for both proteins. nih.gov

Inhibition of FLT3: In the case of FLT3 inhibitors, structural optimization of benzamide (B126) derivatives led to compounds with potent, nanomolar inhibitory activity. tandfonline.comhanyang.ac.kr The most potent compound in one study demonstrated high selectivity across a panel of 42 other protein kinases, highlighting the specificity that can be achieved through targeted chemical modification. tandfonline.comhanyang.ac.kr

Anticancer Activity of Imidazolium (B1220033) Salts: The anti-tumor activity of imidazolium salts is highly dependent on the substituents on the nitrogen atoms. For example, replacing a benzyl (B1604629) substituent with a more extended, planar naphthylmethyl group was found to be essential for anticancer efficacy in non-small-cell lung cancer (NSCLC) cell lines. nih.gov The cationic nature of the imidazole ring itself was not an absolute requirement for activity, as some neutral precursors also showed efficacy. nih.gov

By interacting with their molecular targets, these derivatives can modulate critical biochemical pathways, leading to their observed pharmacological effects.

Apoptosis Induction: The primary mechanism for the anticancer activity of many of these compounds is the induction of apoptosis (programmed cell death). By inhibiting anti-apoptotic proteins like Mcl-1 and Bfl-1, the derivatives disrupt the cell's natural survival mechanisms, leading to apoptosis in cancer cells. nih.govnih.gov This has been confirmed by assays showing Annexin V staining, caspase-3 activation, and PARP cleavage, all hallmarks of apoptosis. nih.gov

Inhibition of Kinase Signaling: Inhibitors of kinases like FLT3 disrupt the signaling pathways that drive uncontrolled cell proliferation in certain cancers. tandfonline.comhanyang.ac.kr By blocking the kinase's activity, these compounds can halt the cell cycle and induce cell death in malignant cells dependent on that signaling.

Antimicrobial Mechanism: For nitroimidazole derivatives, the mechanism of action involves the reduction of the nitro group under anaerobic conditions to form a short-lived, highly reactive nitro radical anion. nih.gov This radical species is cytotoxic to anaerobic bacteria and certain protozoa. nih.gov

In Vitro and In Vivo Pharmacological Investigations

The mechanistic insights gained from molecular studies are supported by extensive in vitro and in vivo testing, which has confirmed the potential of these compounds as antimicrobial and anticancer agents.

Benzimidazole and its derivatives are recognized for a broad spectrum of antimicrobial activities. ijirt.orgnih.govnih.gov These compounds have been evaluated against various pathogens, demonstrating their potential to combat bacterial and fungal infections. ijirt.orgnih.gov

Antibacterial Activity: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain nitroimidazole-based hybrids displayed potent activity against E. coli, P. aeruginosa, S. aureus, and S. epidermidis. nih.gov Another study highlighted the moderate antibacterial activity of 2-methyl-1-hydroxymethylimidazole, which was particularly effective against Staphylococcus strains. farmaciajournal.com The antimicrobial effect of benzoic acid itself is also well-documented and can be enhanced when formulated as nano-solubilisates. sci-hub.se

Antifungal Activity: Several novel benzimidazole derivatives have exhibited good antifungal activity against species like Candida albicans, with efficacy comparable to standard antifungal drugs. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) of selected imidazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Benzimidazole Derivative (4a) | Bacillus subtilis | 12.5 | nih.gov |

| Benzimidazole Derivative (4a) | Pseudomonas aeruginosa | 25 | nih.gov |

| Benzimidazole Derivative (4a) | Candida albicans | 6.25 | nih.gov |

| Benzimidazole Derivative (4b) | Candida albicans | 12.5 | nih.gov |

A primary focus of research on this compound derivatives has been their potential as anticancer agents. ijirt.orgnih.gov Numerous studies have demonstrated their cytotoxic effects against a wide range of human cancer cell lines. nih.govnih.govijirt.org

Activity Against Various Cancer Types: Derivatives have shown promise against leukemia, melanoma, lung, colon, central nervous system (CNS), ovarian, renal, prostate, and breast cancer cell lines. researchgate.net

Specific Cell Line Studies: In one study, a series of (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones were synthesized and tested against HBL-100 (breast) and HeLa (cervical) cancer cell lines. ijirt.org Several compounds exhibited moderate to significant cytotoxic activity. ijirt.org Another study focused on naphthalene-substituted imidazolium salts, which displayed anticancer activity against non-small-cell lung cancer (NSCLC) cell lines (NCI-H460, NCI-H1975, and HCC827) comparable to the standard chemotherapy drug cisplatin. nih.gov Furthermore, imidazo[2,1-b]thiazole (B1210989) derivatives showed notable potency against CNS (SNB-75) and renal (UO-31) cancer cell lines. nih.gov

The table below presents the IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) for several derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (4-(2-(2-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanone (IVf) | HBL-100 (Breast) | 82.07 | ijirt.org |

| (4-(2-(3-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanone (IVg) | HeLa (Cervical) | 126.13 | ijirt.org |

| Naphthalene-substituted imidazolium salt (18) | NCI-H460 (Lung) | 5 | nih.gov |

| Naphthalene-substituted imidazolium salt (18) | NCI-H1975 (Lung) | 6 | nih.gov |

| Naphthalene-substituted imidazolium salt (18) | HCC827 (Lung) | 7 | nih.gov |

| Imidazo[2,1-b]thiazole derivative (2a) | CNS SNB-75 | Potent (at 10µM) | nih.gov |

| Imidazo[2,1-b]thiazole derivative (4a) | Renal UO-31 | Potent (at 10µM) | nih.gov |

Anti-inflammatory and Antihypertensive Research

The imidazole nucleus is a key structural feature in many compounds developed for therapeutic purposes, including anti-inflammatory and antihypertensive agents. mdpi.comresearchgate.netcapes.gov.br The electron-rich nature of the imidazole ring allows it to interact with various biological targets. researchgate.netnih.gov

In the context of anti-inflammatory research, imidazole derivatives have been investigated for their ability to modulate key inflammatory pathways. mdpi.comnih.gov For instance, some tetra-substituted imidazole compounds have been shown to inhibit the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in macrophages. researchgate.net The development of imidazole-based anti-inflammatory agents continues to be an active area of research. researchgate.net

Regarding antihypertensive research, derivatives of imidazole are prominent in the class of drugs known as angiotensin II receptor blockers (ARBs). ntnu.nonih.gov These drugs target the angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive effects of angiotensin II and thereby lowering blood pressure. ntnu.nonih.govacs.org The design of these antagonists often involves an imidazole or a related benzimidazole core. ntnu.no Quantitative structure-activity relationship (QSAR) studies on imidazole-5-carboxylic acid derivatives have been conducted to understand the structural requirements for potent AT1 receptor antagonism and to aid in the design of new antihypertensive molecules. nih.gov The success of imidazole-based drugs like Losartan has spurred further research into new derivatives with potentially improved efficacy and pharmacokinetic profiles. ntnu.noacs.orgacs.org

Investigation of Other Therapeutic Areas (e.g., Anticonvulsant, Antiparkinson's, Antitumoral)

The structural versatility of the imidazole scaffold has led to its exploration in a wide range of other therapeutic areas. researchgate.netajrconline.org

Anticonvulsant Research: Several imidazole derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. nih.gov For example, certain aralkylimidazoles like nafimidone (B1677899) and denzimol (B1204873) have shown anticonvulsant profiles similar to established drugs such as phenytoin (B1677684) and carbamazepine. nih.gov Research has also focused on hybrid molecules that incorporate both imidazole and arylsemicarbazone moieties, with some compounds showing promising activity in preclinical screening models like the subcutaneous pentylenetetrazole (scPTZ) screen. nih.gov Other studies have investigated different classes of imidazole and benzimidazole derivatives, with some compounds exhibiting potent activity in both MES and scPTZ models. researchgate.netnih.govmdpi.com

Antiparkinson's Research: The potential of imidazole derivatives in treating Parkinson's disease is also under investigation. One approach involves targeting the PDE10A enzyme, which is highly expressed in the striatum and regulates cAMP levels, a factor in neuroinflammation. nih.gov Newly developed imidazole-like PDE10A inhibitors have demonstrated neuroprotective effects in cellular models of Parkinson's disease. nih.gov Another line of research has explored 1,2-substituted imidazole-4,5-dicarboxylic acids as ligands for the glutamate (B1630785) NMDA receptor complex, showing antiparkinsonian activity in experimental models of catalepsy. rrpharmacology.ru

Antitumoral Research: Imidazole-based compounds have attracted significant attention as potential anticancer agents. nih.gov A major area of focus is the development of metal-based drugs, particularly ruthenium complexes containing imidazole-based ligands. nih.govuzh.chresearchgate.net These "piano-stool" ruthenium(II) complexes have been tested for their cytotoxic effects against various cancer cell lines. uzh.ch The cytotoxicity of these complexes can be influenced by the number and type of imidazole substituents on the ligand. uzh.ch For example, some ruthenium(II) complexes with pyrazolylbenzimidazole ligands have shown the ability to inhibit VEGFR2 phosphorylation and induce apoptosis in cancer cells. nih.gov The anticancer mechanisms of imidazole derivatives can involve inducing apoptosis and interfering with DNA replication and repair in cancer cells. mdpi.com

Below is a data table summarizing the cytotoxic activity of selected ruthenium(II) complexes with imidazole-based ligands.

| Compound | Cell Line | Activity | Reference |

| (p-cymene)Ru(1a)Cl₂] (4a) | A2780sens, Hct116 | Cytotoxic in the µM range | uzh.ch |

| (p-cymene)Ru(1b)Cl₂] (4b) | Various | Modest toxicity | uzh.ch |

| (p-cymene)Ru(2a)Cl₂] (5a) | H4IIE | Selective toxicity after 72h | uzh.ch |

| Pyrazolylbenzimidazole Ru(II) complexes | MDA-MB-231 | IC₅₀ ca. 9-12 µM | nih.gov |

Drug Discovery and Development Aspects

Design and Synthesis of Novel Pharmacological Agents

The imidazole ring is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules and its ability to serve as a versatile scaffold for drug design. mdpi.comnih.gov Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for favorable interactions with a wide variety of biological targets. nih.gov The synthesis of 2-(1H-Imidazol-1-ylmethyl)benzoic acid itself involves specific chemical reactions to link the imidazole and benzoic acid moieties. sigmaaldrich.com

Medicinal chemists frequently use the imidazole core to design and synthesize novel pharmacological agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. ajrconline.orgmdpi.com The synthesis of derivatives often involves modifying the imidazole ring and its substituents to create libraries of compounds for screening. chemijournal.com For example, a convenient synthesis for imidazol-1-yl-acetic acid hydrochloride, a key intermediate for the drug zoledronic acid, has been developed via N-alkylation of imidazole. beilstein-journals.org This highlights the role of such building blocks in creating more complex pharmaceutical agents.

Optimization of Potency, Selectivity, and Pharmacokinetic Properties

A critical part of the drug discovery process is the optimization of lead compounds to improve their therapeutic profile. This involves fine-tuning the molecular structure to enhance potency, increase selectivity for the intended target, and improve pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govnih.gov

For imidazole derivatives, this optimization can be achieved through several strategies. nih.gov Structure-based drug design, aided by techniques like X-ray crystallography, allows for the rational modification of ligands to improve binding to the target protein. nih.gov For instance, in the development of RORγt inhibitors, neutral imidazoles with poor ADME properties were improved by adding carboxylic acid substituents, which led to compounds with excellent in vivo pharmacokinetics. nih.gov

Similarly, in the development of 20-HETE synthase inhibitors, an initial potent imidazole derivative with poor selectivity against other cytochrome P450 enzymes was modified by adding an amino group to the side chain, resulting in a derivative with both high potency and improved selectivity. nih.gov Efforts to optimize CXCR3 antagonists also focused on designing imidazole derivatives with better pharmacokinetic properties and reduced potential for forming reactive metabolites. nih.gov

Precursor Roles in Biosynthesis (e.g., Vitamin B12)

While this compound is a synthetic molecule, the fundamental imidazole ring is a crucial component in the biosynthesis of several essential natural compounds. researchgate.net The most prominent example is its role in the structure of Vitamin B12 (cobalamin). nih.govnih.govpnas.org

The "lower ligand" of Vitamin B12 is 5,6-dimethylbenzimidazole (B1208971) (DMB), a derivative of imidazole. nih.govnih.govpnas.org The biosynthesis of DMB occurs through distinct pathways in aerobic and anaerobic organisms. nih.gov In the anaerobic pathway, the process starts from 5-aminoimidazole ribotide (AIR). nih.govcncb.ac.cn A series of enzymatic steps, involving recently identified genes like bzaABCDE in Eubacterium limosum, converts AIR into DMB. nih.govpnas.org Intermediates in this pathway include other benzimidazole derivatives like 5-hydroxybenzimidazole (B117332) and 5-methoxybenzimidazole. nih.govpnas.org Understanding the biosynthesis of this imidazole-derived component is crucial, as Vitamin B12 is a vital cofactor in all domains of life for processes like methyl transfers and radical-initiated rearrangements. nih.govnih.gov

Vii. Advanced Material Science Applications of 2 Imidazol 1 Ylmethyl Benzoic Acid

Integration into Polymer Matrices

The compound serves as a fundamental linker in the synthesis of coordination polymers. These materials are formed by the self-assembly of metal ions and organic ligands like 2-Imidazol-1-ylmethyl-benzoic acid and its isomers. The resulting structures are not merely mixtures but new polymeric materials with unique properties.

MOFs containing aromatic carboxylic acids as organic ligands, such as benzoic acid, are noted for their exceptional thermal stability. nih.gov For example, a Ni-based MOF synthesized with a benzoic acid derivative ligand was stable up to 364°C. nih.gov This high level of stability is attributed to the robust three-dimensional supramolecular frameworks created by the ligands. nih.gov

| Property | Observation in Related Coordination Polymers | Significance |

| Structural Arrangement | Formation of 1D coordination polymer chains with Cu(II) ions. nih.gov | Creates an ordered, repeating structure, which is fundamental to the material's properties. |

| Inter-chain Linkages | Strong hydrogen bonds exist between non-coordinated carboxy groups and coordinated carboxylate groups of neighboring chains. nih.gov | These strong secondary interactions significantly enhance the rigidity and dimensional stability of the overall structure. |

| Thermal Stability | MOFs with similar benzoic acid derivative linkers can be stable at temperatures up to 364°C. nih.gov | Indicates that incorporating this class of ligands can lead to materials suitable for high-temperature applications. |

Nanomaterial Development

The ability of this compound and its analogues to act as organic linkers is central to the development of advanced nanomaterials, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity, constructed from metal nodes connected by organic linkers. nih.govmdpi.com

By carefully selecting the metal ion and the organic linker, it is possible to synthesize MOFs with tailored pore sizes, structures, and functionalities for specific applications. nih.gov Imidazole-derived ligands are particularly effective in forming porous MOF structures. researchgate.net

Sensing and Detection: Imidazole-functionalized MOFs have demonstrated excellent performance as fluorescent sensors. For example, a Barium-based MOF was developed for the selective and sensitive detection of nitroaromatic compounds like picric acid. acs.org Similarly, a Copper(II) MOF with an imidazole (B134444) ligand has been used to detect nitrophenols and metal ions in water. researchgate.net

Adsorption and Separation: The porous nature of these MOFs makes them ideal for adsorbing specific molecules. An imidazole-based MOF was found to be a highly effective adsorbent for Congo red dye, with a removal efficiency of 98.89%. acs.org Another MOF, TIBM-Cu, which incorporates imidazole rings, showed a high carbon dioxide adsorption capacity and excellent CO2/N2 selectivity, making it promising for carbon capture applications. mdpi.com

Catalysis: Coordination polymers synthesized with related benzimidazole-based ligands and Nickel ions have been shown to act as heterogeneous catalysts. researchgate.net

Electronic and Optical Materials

The conjugated systems present in the imidazole and benzene (B151609) rings of these ligands play a role in the electronic properties of the materials they form.

Research on a closely related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, provides insight into the electronic potential of this class of molecules. iucr.orgnih.gov The electronic properties of organic compounds are determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). iucr.org A study determined the band gap energy for this benzimidazole (B57391) derivative to be quite large. iucr.org

This large band gap is attributed to the high degree of π-conjugation and polarization within the molecule. iucr.org Such characteristics suggest that molecules in this family could be valuable for developing or enhancing the organic electronic properties of conducting materials, such as in the construction of novel metal-organic frameworks with specific electronic behaviors. iucr.orgnih.gov

| Compound | Property | Value | Potential Application |

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid iucr.org | Energy Band Gap (Eg) | 4.6 eV | Development of organic electronic materials and conducting MOFs. |

Viii. Analytical Methodologies for 2 Imidazol 1 Ylmethyl Benzoic Acid Quantification and Detection

Chromatographic Techniques (HPLC, GC-MS)

Chromatographic techniques are paramount for the separation and quantification of chemical compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools that can be optimized for the analysis of 2-Imidazol-1-ylmethyl-benzoic acid.

Reversed-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of polar aromatic compounds like this compound. The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

Proposed HPLC Method Parameters:

A potential RP-HPLC method could be developed using a C18 column, which is a common choice for separating a wide range of organic molecules. chromforum.org The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). youtube.comresearchgate.net The pH of the aqueous phase is a critical parameter to control the ionization state of the carboxylic acid and imidazole (B134444) groups, thereby influencing retention. An acidic pH would likely lead to better retention of the protonated imidazole group. chromforum.org Detection can be achieved using a UV detector, as the imidazole and benzene (B151609) rings are expected to show significant absorbance in the UV region. nih.gov

For method validation, parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) would need to be established according to ICH guidelines. jocpr.comslideshare.net

Interactive Data Table: Proposed HPLC Parameters

| Parameter | Proposed Condition | Rationale/Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Commonly used for separation of aromatic and polar compounds. chromforum.org |

| Mobile Phase | Acetonitrile/Methanol and Water (with buffer) | Effective for eluting polar aromatic compounds. youtube.comresearchgate.net |

| Buffer | Phosphate or Acetate (B1210297) buffer | To control pH and ensure consistent ionization. |

| pH | Acidic (e.g., 3-5) | To promote retention of the basic imidazole moiety. chromforum.org |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at ~210-230 nm and ~270-280 nm | Based on expected absorbance of imidazole and benzene rings. nih.govmdpi.com |

| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | To ensure reproducible retention times. |

GC-MS offers high sensitivity and specificity, making it a valuable tool for the identification and quantification of volatile and semi-volatile compounds. For a polar and relatively non-volatile compound like this compound, derivatization is likely necessary to increase its volatility and thermal stability for GC analysis. oup.comresearchgate.net

Derivatization and Proposed GC-MS Parameters:

A common derivatization technique for carboxylic acids is esterification, for example, to form a methyl ester. This can be achieved by reacting the analyte with a suitable reagent like diazomethane (B1218177) or by using an acidic methanol solution. The resulting derivative is more volatile and can be readily analyzed by GC-MS. researchgate.net The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, allowing for confident identification.

Interactive Data Table: Proposed GC-MS Parameters

| Parameter | Proposed Condition | Rationale/Reference |

| Derivatization | Esterification (e.g., with acidic methanol) | To increase volatility of the carboxylic acid group. researchgate.net |

| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) | Suitable for separation of a wide range of organic compounds. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Injection Mode | Split/Splitless | Depending on the concentration of the analyte. |

| Temperature Program | Gradient from ~100 °C to ~300 °C | To ensure elution of the derivatized analyte. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |

| MS Detection | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan for identification, SIM for enhanced sensitivity in quantification. |

Spectroscopic Quantification Methods

Spectroscopic methods, particularly UV-Visible and Infrared (IR) spectroscopy, can be employed for the quantification of this compound, especially in simpler matrices where interfering substances are minimal.

UV-Visible spectroscopy is a straightforward and cost-effective technique for quantifying compounds with chromophores. The imidazole ring and the benzoic acid moiety in this compound are expected to absorb UV radiation. Imidazole itself shows a characteristic absorption peak around 209 nm. mdpi.com The benzene ring of benzoic acid also absorbs in the UV region. The combined structure would likely exhibit absorption maxima that can be utilized for quantification. A study on imidazole derivatives showed absorption maxima around 295 nm and 380 nm. nih.gov The exact wavelength of maximum absorbance (λmax) for this compound would need to be determined experimentally. A calibration curve of absorbance versus concentration can then be constructed to quantify the compound in unknown samples.

Expected UV-Vis Spectral Properties:

| Chromophore | Expected λmax (nm) | Reference |

| Imidazole Ring | ~209 | mdpi.com |

| Benzene Ring | ~230 and ~270-280 | General knowledge of aromatic compounds |

| Conjugated System | Potentially in the 280-380 nm range | nih.gov |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups within a molecule. docbrown.infoquora.com While primarily a qualitative technique, it can be adapted for quantitative analysis by monitoring the intensity of a characteristic absorption band that is unique to the analyte and follows Beer's Law. For this compound, several characteristic vibrational bands are expected.

Expected Characteristic IR Absorption Bands: